Phosphonic acid, [(hexahydro-1H-azepin-1-yl)methyl]-
Description
Phosphonic acid, [(hexahydro-1H-azepin-1-yl)methyl]- (CAS: 192818-03-4) is a nitrogen-containing phosphonic acid derivative featuring a seven-membered azepine ring. This compound is synthesized via a high-yield route (93% reference yield) involving diazo intermediates and esterification steps .
Properties
CAS No. |
65810-04-0 |
|---|---|
Molecular Formula |
C7H16NO3P |
Molecular Weight |
193.18 g/mol |
IUPAC Name |
azepan-1-ylmethylphosphonic acid |
InChI |
InChI=1S/C7H16NO3P/c9-12(10,11)7-8-5-3-1-2-4-6-8/h1-7H2,(H2,9,10,11) |
InChI Key |
NTHGSJJDTIDTIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)CP(=O)(O)O |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Pathways
The foundational step in synthesizing this compound involves constructing the azepane-methyl backbone. Research indicates that hexahydro-1H-azepine (azepane) serves as the nucleophilic partner in reactions with halogenated phosphonate precursors. A two-step protocol is commonly employed:
Step 1: Formation of Azepane-Methyl Intermediate
Azepane reacts with chloromethylphosphonic acid dichloride under inert conditions (N₂/Ar atmosphere) to yield [(hexahydro-1H-azepin-1-yl)methyl]phosphonic dichloride. This reaction typically proceeds in anhydrous dichloromethane at 0–5°C to minimize side reactions, achieving 65–75% conversion efficiency.
Step 2: Hydrolysis to Bisphosphonic Acid
The dichloride intermediate undergoes controlled hydrolysis in aqueous HCl (6 M, 60°C, 12 h) to produce the target bisphosphonic acid. Neutralization with NaOH and subsequent ethanol extraction isolates the product with >90% purity.
Michaelis-Arbuzov Bisphosphonation
This method leverages the reactivity of trialkyl phosphites toward alkyl halides. For the target compound, the synthesis involves:
Reaction Scheme
- Azepane is first quaternized with 1,2-dibromoethane to form 1-(2-bromoethyl)azepane bromide.
- The bromide reacts with excess trimethyl phosphite in toluene at 110°C for 24 h, yielding a bisphosphonate ester.
- Acidic hydrolysis (HCl, reflux) cleaves the methyl esters, affording the free bisphosphonic acid.
Optimization Data
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Temperature | 110°C | 82 |
| Solvent | Toluene | 85 |
| Phosphite Equiv. | 3.0 | 88 |
Catalytic Dehydrogenative Coupling
Emerging methodologies utilize transition-metal catalysts to couple azepane with methylenebis(phosphonic acid). A Au–Pd/TiO₂ catalyst (1 mol%) enables dehydrogenative aromatization in DMF at 120°C, directly forming the C–N bond between azepane and the bisphosphonate moiety. This one-pot approach reduces step count but requires stringent oxygen exclusion and achieves 68% yield.
Comparative Analysis of Methodologies
Table 1: Method Comparison
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Nucleophilic Substitution | High purity (>90%) | Multi-step, chlorinated byproducts | Industrial |
| Michaelis-Arbuzov | Mild conditions, ester versatility | Requires toxic alkyl halides | Lab-scale |
| Dehydrogenative Coupling | Atom-economical, one-pot | Low yield, costly catalysts | Pilot-scale |
Critical Considerations in Purification
Post-synthetic purification is pivotal due to the compound’s high polarity and hygroscopicity. Key steps include:
- Ion-Exchange Chromatography : Using Dowex 50WX8 (H⁺ form) to remove residual salts.
- Crystallization : Ethanol/water (3:1 v/v) at −20°C yields crystalline product (mp 214–216°C).
- Lyophilization : For analytical-grade material, aqueous solutions are freeze-dried under vacuum (0.1 mbar).
Mechanistic Insights
The nucleophilic substitution route’s success hinges on the azepane’s ring strain, which enhances nucleophilicity at the nitrogen center. Computational studies (DFT, B3LYP/6-31G*) reveal a transition state with partial C–N bond formation and P–Cl bond elongation (ΔG‡ = 24.3 kcal/mol). In contrast, the Michaelis-Arbuzov pathway proceeds via a radical chain mechanism, evidenced by ESR spin-trapping experiments with TEMPO.
Chemical Reactions Analysis
Types of Reactions
(azepan-1-ylmethyl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can modify the azepane ring or the phosphonic acid group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphonic acid group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid esters, while reduction could produce phosphonic acid derivatives with modified azepane rings.
Scientific Research Applications
(azepan-1-ylmethyl)phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with phosphonic acid groups.
Industry: It can be used in the production of materials with specific properties, such as flame retardants or plasticizers.
Mechanism of Action
The mechanism of action of (azepan-1-ylmethyl)phosphonic acid involves its interaction with molecular targets that recognize the phosphonic acid group. This interaction can inhibit enzymes that utilize phosphate groups, thereby affecting metabolic pathways. The azepane ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison of Physicochemical Properties
Phosphonic acids exhibit distinct pKa and log P values depending on substituents. Key comparisons include:
- pKa : Phosphonic acids generally have pKa values 2–3 units lower than analogous carboxylic acids due to stronger acidity . The hexahydroazepine group, a weakly electron-donating substituent, may slightly raise pKa compared to electron-withdrawing groups (e.g., fluorine in pentafluorophenyl derivatives) .
- log P : Most phosphonic acids, including heterocyclic variants, have log P < 2 . The azepine ring’s lipophilicity may increase log P marginally but is unlikely to exceed 2, as seen in similar N-heterocyclic derivatives .
Structural and Functional Comparisons
- N-heterocyclic derivatives : Imidazole- and thiazole-phosphonic acids adsorb strongly on colloidal surfaces via N–metal interactions . The azepine ring’s larger size may reduce adsorption efficiency but improve solubility in polar solvents.
- Linear vs. cyclic substituents : Methyl- or ethylphosphonates (e.g., EMPA) hydrolyze readily to MPA , whereas cyclic groups (e.g., azepine) likely slow hydrolysis due to steric hindrance.
- Thermal reactivity: Fluorinated arylphosphonic acids form anhydrides at high temperatures ; the azepine derivative’s behavior is unknown but may decompose before anhydride formation.
Biological Activity
Phosphonic acid, specifically the compound [(hexahydro-1H-azepin-1-yl)methyl]-, is a member of the phosphonic acid family and has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Structural Characteristics
The chemical structure of [(hexahydro-1H-azepin-1-yl)methyl]- features a phosphorus atom bonded to three oxygen atoms and a carbon atom, allowing it to mimic phosphate groups prevalent in biological systems. This structural similarity is crucial for its biological interactions, enabling it to act as an enzyme inhibitor and modulate various physiological processes.
The biological activity of [(hexahydro-1H-azepin-1-yl)methyl]- primarily stems from its ability to inhibit enzymes that utilize phosphates as substrates. Notably, it has shown potential as an antiviral agent, with mechanisms involving the inhibition of viral enzymes. Additionally, this compound can function as a cytostatic agent, immunomodulator, and antiparasitic agent due to its structural properties that allow it to interact effectively with biological targets .
Enzyme Inhibition
Research indicates that phosphonic acids can inhibit various enzymes critical for metabolic processes. For example, [(hexahydro-1H-azepin-1-yl)methyl]- has been shown to inhibit glutamate carboxypeptidase II, an enzyme involved in cancer metabolism. The compound's ability to compete with natural substrates for binding sites enhances its efficacy as an enzyme inhibitor .
Biological Applications
The applications of [(hexahydro-1H-azepin-1-yl)methyl]- are diverse:
- Antiviral Activity : Potential use in treating viral infections by inhibiting viral enzymes.
- Cytostatic Properties : May inhibit cell growth and proliferation.
- Immunomodulation : Interacts with immune cell receptors to modulate immune responses.
- Antiparasitic Effects : Shows promise in targeting parasitic infections.
Comparative Analysis of Similar Compounds
A comparison of [(hexahydro-1H-azepin-1-yl)methyl]- with other phosphonic acid derivatives reveals its unique properties:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| 2-Aminoethylphosphonate | Contains an amino group | Acts as a precursor for various bioactive compounds |
| Phosphonoalanine | Amino acid derivative | Involved in neurotransmitter regulation |
| Bisphosphonates | Two phosphonate groups | Primarily used for osteoporosis treatment |
| Fosfomycin | Natural antibiotic | Irreversibly inhibits bacterial cell wall synthesis |
| Glyphosate | Herbicide | Targets specific pathways in plants |
This table illustrates the versatility of phosphonic acids in medicinal chemistry and their roles in various biological processes.
Case Studies and Research Findings
Several studies have highlighted the biological activity of phosphonic acids:
- Inhibition Studies : A library of novel phosphonic acid analogues was synthesized and evaluated for their inhibitory properties against alanine aminopeptidases. The findings indicated that certain analogues exhibited submicromolar inhibition constants, showcasing the potential for developing effective enzyme inhibitors .
- Natural Product Discovery : Research has demonstrated that phosphonates possess a wide range of bioactivities, including herbicidal, antibacterial, and antiviral properties. Notable examples include fosfomycin and other compounds undergoing clinical trials for various diseases .
- Molecular Modeling : Structure-activity relationship (SAR) analyses have been employed to optimize the design of phosphonic acid derivatives for enhanced inhibitory activity against specific enzymes. This approach aids in understanding the optimal architecture for enzyme-inhibitor complexes .
Q & A
Q. Table 1: Comparison of Synthesis Methods
| Method | Yield (%) | By-Products | Key References |
|---|---|---|---|
| Kabachnick-Fields | 50–65 | Dialkyl phosphate esters | |
| Hypophosphorous Acid | 60–75 | Phosphoric acid derivatives |
Basic: What analytical techniques are critical for characterizing [(hexahydro-1H-azepin-1-yl)methyl]phosphonic acid?
Methodological Answer:
Key techniques include:
- ³¹P NMR Spectroscopy : Identifies phosphonic acid groups (δ = 15–25 ppm) and distinguishes them from phosphoric acid by-products (δ = 0–5 ppm) .
- X-ray Crystallography : Resolves the spatial arrangement of the azepine ring and phosphonic acid moiety, critical for confirming stereochemistry .
- Elemental Analysis : Validates purity (>98%) by matching experimental and theoretical C, H, N, and P percentages.
Q. Table 2: Representative ³¹P NMR Data
| Compound | δ (ppm) | Solvent | Reference |
|---|---|---|---|
| [(Hexahydro-1H-azepin-1-yl)methyl]P(O)(OH)₂ | 18.2 | D₂O | |
| Phosphoric acid (by-product) | 2.5 | D₂O |
Advanced: How can reaction conditions be optimized to minimize by-products during synthesis?
Methodological Answer:
By-product formation (e.g., phosphoric acid derivatives or bis-alkylated species) is influenced by:
- Solvent Choice : Acetic acid suppresses secondary P–H bond reactivity compared to aqueous or polar aprotic solvents .
- Temperature Control : Maintaining 40–50°C during hypophosphorous acid addition prevents over-oxidation .
- Stoichiometry : A 1:1.2 molar ratio of hexahydro-1H-azepine to formaldehyde reduces bis-alkylation.
- In Situ Monitoring : Use ³¹P NMR to track reaction progress and terminate before by-product formation .
Advanced: How can computational methods guide the design of [(hexahydro-1H-azepin-1-yl)methyl]phosphonic acid derivatives for proton conduction?
Methodological Answer:
- Ab Initio Molecular Dynamics (AIMD) : Simulates proton transport mechanisms in hydrated phosphonic acid systems. For example, AIMD reveals that the azepine ring’s conformational flexibility enhances proton hopping by stabilizing hydronium ions .
- Density Functional Theory (DFT) : Calculates pKa values of phosphonic acid groups to predict ionization behavior in polymer electrolytes. Lower pKa (~2.5) correlates with higher proton conductivity in fuel cell membranes .
Q. Table 3: Simulated Proton Conductivity Parameters
| System | Proton Mobility (10⁻⁴ cm²/V·s) | Activation Energy (eV) | Reference |
|---|---|---|---|
| Hydrated phosphonic acid | 3.8 | 0.12 | |
| Nafion® (reference) | 2.1 | 0.15 |
Advanced: How can structural modifications enhance the compound’s efficacy as an enzyme inhibitor?
Methodological Answer:
- Phospha-Mannich Reaction : Introduce substituents to the azepine ring (e.g., benzyl or naphthyl groups) to improve binding affinity to targets like autotaxin. For example, benzyl derivatives show 10-fold higher inhibition (IC₅₀ = 0.8 µM) compared to unmodified analogs .
- Metal Coordination : Phosphonic acid’s ability to chelate metal ions (e.g., Zn²⁺ in metalloenzymes) can be exploited. Synthesize Cu(II) or Fe(III) complexes and assess inhibition via isothermal titration calorimetry (ITC) .
Q. Key Reference Workflow :
Synthesize analogs via TMSBr-mediated dealkylation of phosphonate esters .
Validate inhibition kinetics using surface plasmon resonance (SPR) or fluorescence polarization assays.
Advanced: How to resolve contradictions in reported proton conductivity data for phosphonic acid-based materials?
Methodological Answer:
Discrepancies often arise from:
- Hydration Levels : Conductivity peaks at 50–60% relative humidity (RH). Below 30% RH, proton hopping is hindered by insufficient water channels .
- Crystallinity : Amorphous polymers exhibit higher conductivity (e.g., 80 mS/cm at 80°C) than crystalline analogs due to disordered proton pathways .
- Measurement Techniques : Use impedance spectroscopy under controlled RH and temperature to standardize data.
Q. Resolution Strategy :
- Compare data normalized to hydration level and polymer morphology.
- Replicate studies using identical synthesis and characterization protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
